Aculeatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aculeatin is a dispirocyclic compound isolated from the plant Amomum aculeatum. It is known for its antimalarial activity and has attracted significant interest from the scientific community due to its unique structure and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
A novel synthetic approach to Aculeatin A involves a nine-step process starting from 1-tetradecanal. The key steps include the preparation of 1,3-diketone through Claisen condensation of ketone and acyl chloride, followed by cyclodehydration and intramolecular oxa-Michael addition to form 2,3-dihydro-4H-pyran-4-one .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route described above provides a foundation for potential large-scale synthesis. The use of common reagents and conditions, such as Claisen condensation and oxa-Michael addition, suggests that industrial production could be feasible with optimization.
Chemical Reactions Analysis
Types of Reactions
Aculeatin undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Aculeatin has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic target for developing new synthetic methodologies.
Biology: Studied for its biological activity, particularly its antimalarial properties.
Medicine: Potential therapeutic applications in treating malaria and other diseases.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Aculeatin exerts its effects through its unique dispirocyclic structure, which interacts with molecular targets involved in malaria. The compound has shown activity against Plasmodium falciparum, Trypanosoma brucei rhodesiense, and Trypanosoma cruzi, with an IC50 ranging from 0.18 to 3.0 μM . The exact molecular targets and pathways involved are still under investigation, but its antimalarial activity is a key area of interest.
Comparison with Similar Compounds
Similar Compounds
Aculeatin B, C, and D: Other dispirocyclic compounds isolated from Amomum aculeatum with similar structures and antimalarial activities.
This compound-like Analogues: Synthetic derivatives designed to mimic the structure and activity of this compound.
Uniqueness
This compound’s uniqueness lies in its dispirocyclic structure, which poses significant synthetic challenges and offers unique biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound for further research and development.
Properties
IUPAC Name |
6-[(3,3-dimethyloxiran-2-yl)methyl]-5,7-dimethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-16(2)13(21-16)7-10-11(18-3)8-12-9(15(10)19-4)5-6-14(17)20-12/h5-6,8,13H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSSBQWTSOMKDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)CC2=C(C=C3C(=C2OC)C=CC(=O)O3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.